

CK2-IN-12: A Technical Guide for Cellular Process Research

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Compound of Interest

Compound Name: CK2-IN-12

Cat. No.: B116978

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CK2-IN-12**, a small molecule inhibitor of Protein Kinase CK2, for its application in studying cellular processes. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in cell-based assays.

Introduction to Protein Kinase CK2 and CK2-IN-12

Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis.^{[1][2]} Dysregulation of CK2 activity is frequently observed in various diseases, most notably cancer, making it a compelling target for therapeutic intervention and a valuable tool for dissecting cellular signaling pathways.

CK2-IN-12 (also referred to as Compound 39) is a member of the 3-carboxy-4(1H)-quinolone class of ATP-competitive inhibitors of human protein kinase CK2. Its inhibitory action allows for the targeted investigation of CK2-dependent signaling cascades and cellular phenotypes.

Mechanism of Action

CK2-IN-12 functions as an ATP-competitive inhibitor of Protein Kinase CK2. It binds to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its numerous

downstream substrates. By blocking the catalytic activity of CK2, **CK2-IN-12** enables the study of cellular processes that are dependent on CK2 signaling.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of **CK2-IN-12** and related compounds against Protein Kinase CK2.

Table 1: In Vitro Inhibitory Activity of **CK2-IN-12**

| Compound | Target | IC50 (μM) |
|-----------|--------|-----------|
| CK2-IN-12 | CK2 | 0.8 |

Data sourced from Golub et al., J Med Chem. 2006.

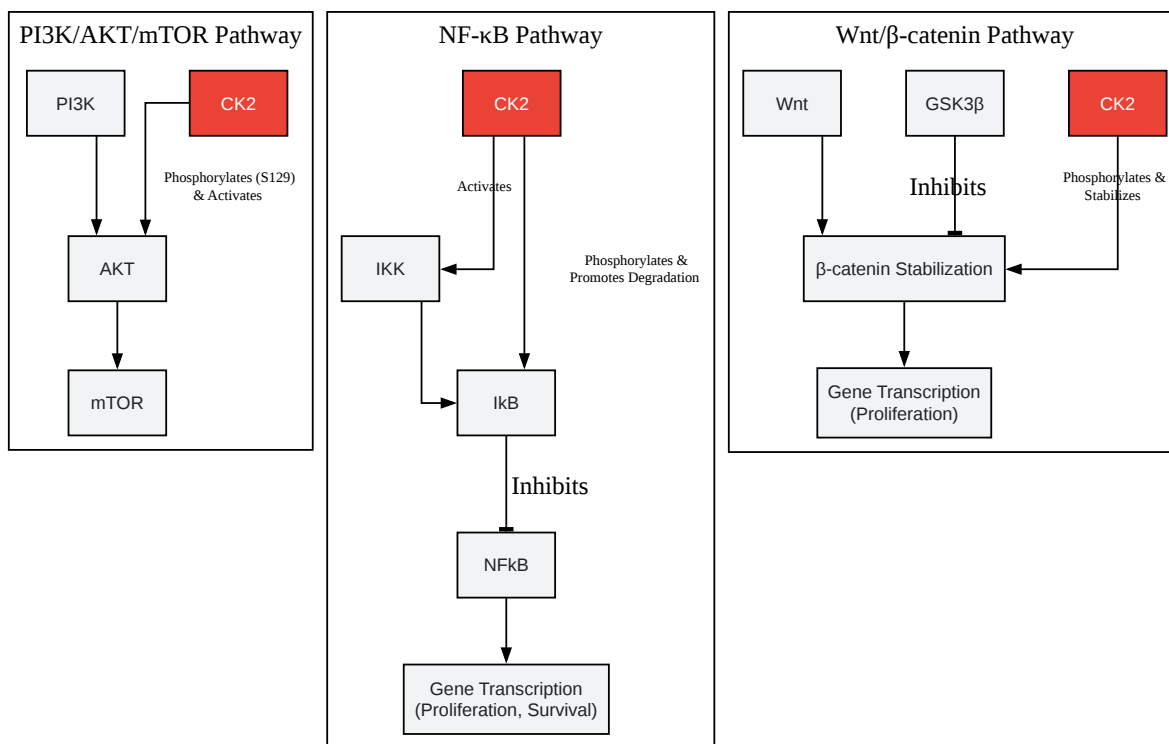
Table 2: In Vitro Inhibitory Activity of Related 3-carboxy-4(1H)-quinolones

| Compound | Target | IC50 (μM) | Ki (μM) |
|--|--------|-----------|---------|
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 7) | CK2 | 0.3 | 0.06 |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (Compound 9) | CK2 | 1.0 | 0.28 |

Data sourced from Golub et al., J Med Chem. 2006.

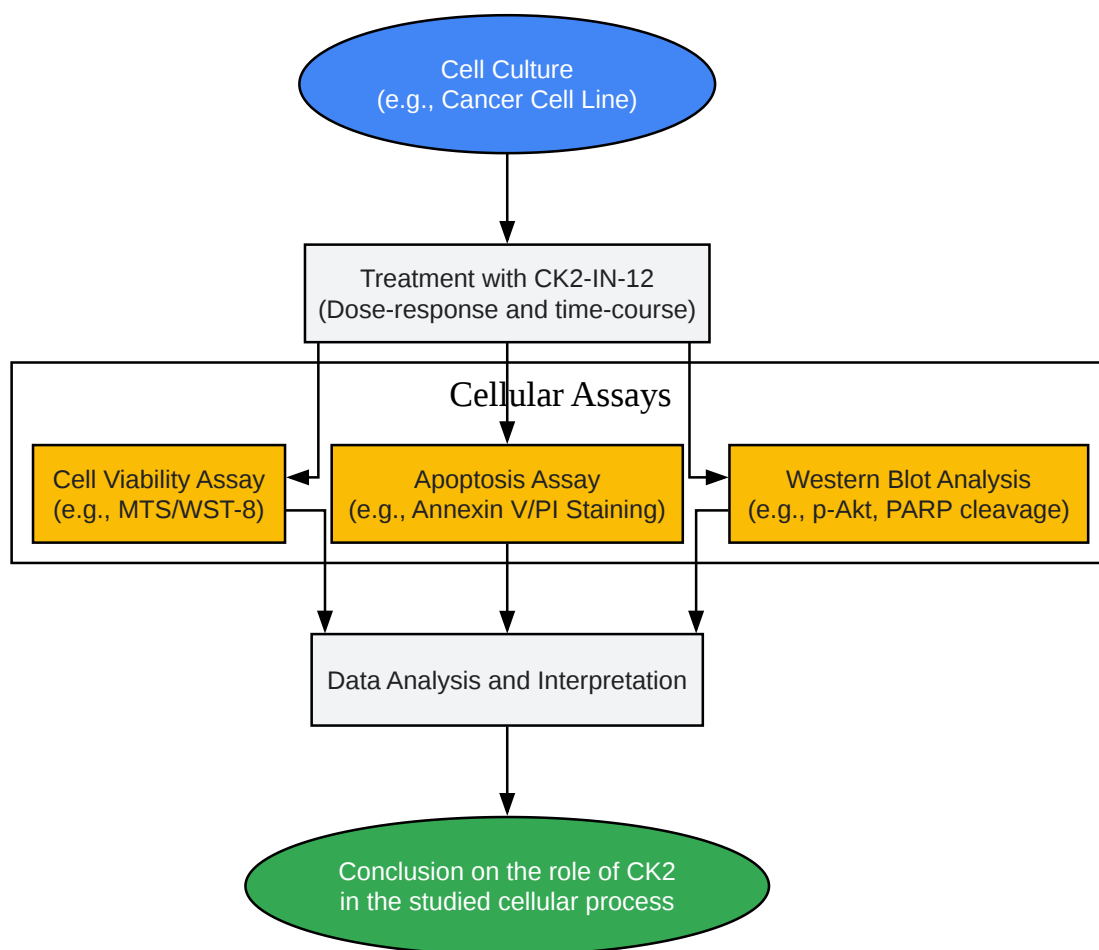
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by CK2 and a general workflow for studying the effects of **CK2-IN-12**.



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Overview of key signaling pathways modulated by Protein Kinase CK2.



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References

- 1. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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